N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and aryl groups at positions 1 (4-methylphenyl) and 4 (3-chloro-4-methoxyphenyl). Its synthesis typically involves coupling 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with a substituted aniline derivative, using reagents like thionyl chloride or EDCI/HOBt for activation .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-4-7-14(8-5-11)23-12(2)17(21-22-23)18(24)20-13-6-9-16(25-3)15(19)10-13/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYJSTHZLDIPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation.
Table 1: Antitumor Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.2 | EGFR Inhibition |
| Compound B | H460 | 4.8 | Apoptosis Induction |
In a comparative study, compounds similar to N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed enhanced efficacy over standard treatments like Erlotinib in specific non-small cell lung cancer (NSCLC) models.
Antimicrobial Activity
Triazole compounds are also investigated for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | [Study A] |
| Staphylococcus aureus | 32 µg/mL | [Study B] |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with NSCLC cells demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparisons
Triazole carboxamides exhibit diverse biological activities influenced by substituents on the triazole ring and the aryl groups. Below is a comparison of key structural and physicochemical properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-chloro-4-methoxyphenyl substituent combines electron-withdrawing (Cl) and electron-donating (OCH3) effects, balancing lipophilicity and metabolic stability. In contrast, nitro or acetyl groups (e.g., in ) enhance polarity but may reduce bioavailability.
- Planarity and Crystal Packing : The dihedral angle between the triazole and aryl rings in the target compound is expected to be ~74° (based on analogs in ), similar to ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (74.02°). This twist reduces π-π stacking but may improve solubility .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O |
| Molecular Weight | 356.81 g/mol |
| LogP | 3.815 |
| Polar Surface Area | 57.105 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this triazole derivative can be attributed to its ability to interact with various molecular targets in cancer cells. Research indicates that compounds containing the triazole ring can inhibit cell proliferation and induce apoptosis through multiple pathways:
- Inhibition of NF-kB Activation : The compound has been shown to decrease the DNA binding activity of NF-kB by inhibiting p65 phosphorylation, which is mediated by the inhibitor of NF-kB kinase (IKK)-b. This leads to increased levels of IkBα and reduced NF-kB activation .
- Cell Cycle Arrest : Studies have demonstrated that triazole derivatives can cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Key findings include:
- Potency Against Cancer Cell Lines : The compound exhibited significant antiproliferative effects on various cancer cell lines, including HCT116 (IC50 = 0.43 µM), which is notably more potent than conventional chemotherapeutics like doxorubicin .
- Selectivity for Cancer Cells : Importantly, it has been reported that this compound does not adversely affect normal cells while effectively targeting cancerous cells .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives similar to this compound:
- Yu et al. (2019) : This study synthesized a series of triazole-containing hybrids and demonstrated their ability to inhibit proliferation and migration in cancer cell lines such as HT-29 and MDA-MB-231. The most active derivative showed IC50 values significantly lower than those observed for traditional agents .
- Wei et al. (2020) : Investigated a series of triazole derivatives and found that one particular derivative induced ferroptosis and apoptosis in multidrug-resistant cancer cells while maintaining selectivity towards normal cells .
Q & A
Q. What are the standard synthesis protocols for N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide analogs?
The synthesis of triazole-carboxamide derivatives typically involves multi-step protocols:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Copper(I) iodide is commonly used to accelerate regioselective 1,4-disubstituted triazole formation .
- Step 2 : Carboxamide coupling via condensation reactions, often employing reagents like EDC·HCl or HOBt·H2O in solvents such as DCM or DMF .
- Step 3 : Functional group modifications (e.g., chlorination, methoxylation) using electrophilic aromatic substitution or nucleophilic displacement .
Key Characterization : NMR (¹H/¹³C) for structural verification, MS for molecular weight confirmation, and HPLC for purity assessment (>95%) .
Q. What biological activities are reported for structurally similar triazole-carboxamide derivatives?
Triazole-carboxamides exhibit diverse bioactivities:
- Anticancer : Inhibition of kinases (e.g., EGFR, VEGFR) and induction of apoptosis in cancer cell lines (IC₅₀ values: 0.5–10 μM) .
- Antimicrobial : Activity against Gram-positive bacteria (MIC: 2–8 μg/mL) and fungi (e.g., Candida albicans) via disruption of membrane integrity .
- Anti-inflammatory : Suppression of COX-2 and TNF-α in macrophage models .
Limitation : Low aqueous solubility (e.g., <0.1 mg/mL in PBS) may limit in vivo applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for triazole-carboxamides?
Contradictions may arise from:
- Purity Variability : Impurities (>5%) can skew bioassay results. Use HPLC-MS to confirm compound integrity .
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or microbial strains may yield divergent results. Validate targets using orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .
- Solubility Artifacts : Precipitation in aqueous media can lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles .
Q. What strategies optimize reaction yields during triazole-carboxamide synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, CuAAC yields improve at 60–80°C in DMSO .
- Catalyst Screening : Replace CuI with Ru-based catalysts for enhanced regioselectivity in sterically hindered systems .
- Workup Optimization : Use column chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) to isolate products efficiently .
Q. How can molecular docking guide the design of triazole-carboxamide derivatives?
- Target Selection : Prioritize kinases (e.g., BRAF V600E) or microbial enzymes (e.g., CYP51) with crystallographic data available .
- Docking Workflow :
- Prepare ligand (protonation states, tautomers) and receptor (hydrogens added, water removed).
- Use AutoDock Vina with Lamarckian GA for conformational sampling.
- Validate poses with MD simulations (e.g., 100 ns trajectories) .
- SAR Analysis : Correlate docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine substituents (e.g., chloro vs. methoxy groups) .
Methodological Recommendations
- Synthesis : Prioritize CuAAC for triazole core formation, with microwave-assisted reactions to reduce time (20 min vs. 24 h conventional) .
- Characterization : Combine 2D-NMR (HSQC, HMBC) for unambiguous assignment of regioisomers .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity, fluconazole for antifungals) and replicate experiments (n ≥ 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
